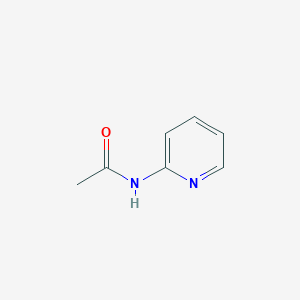![molecular formula C16H14N4O3S B421720 METHYL 4-[(Z)-[({6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL}FORMAMIDO)IMINO]METHYL]BENZOATE](/img/structure/B421720.png)
METHYL 4-[(Z)-[({6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL}FORMAMIDO)IMINO]METHYL]BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(Z)-{2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]hydrazinylidene}methyl]benzoate is a complex organic compound that features a unique structure combining an imidazo[2,1-b][1,3]thiazole ring with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(Z)-[({6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL}FORMAMIDO)IMINO]METHYL]BENZOATE typically involves multiple steps. One common approach starts with the preparation of the imidazo[2,1-b][1,3]thiazole core. This can be achieved through the cyclization of appropriate precursors under reflux conditions in solvents like 1,4-dioxane
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient scaling up of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(Z)-{2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]hydrazinylidene}methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the imidazo[2,1-b][1,3]thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-[(Z)-{2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]hydrazinylidene}methyl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 4-[(Z)-[({6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL}FORMAMIDO)IMINO]METHYL]BENZOATE involves its interaction with specific molecular targets. The imidazo[2,1-b][1,3]thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
- Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives
Uniqueness
Methyl 4-[(Z)-{2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]hydrazinylidene}methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H14N4O3S |
|---|---|
Molecular Weight |
342.4g/mol |
IUPAC Name |
methyl 4-[(Z)-[(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C16H14N4O3S/c1-10-13(20-7-8-24-16(20)18-10)14(21)19-17-9-11-3-5-12(6-4-11)15(22)23-2/h3-9H,1-2H3,(H,19,21)/b17-9- |
InChI Key |
HIHPXIIVMAWCTD-MFOYZWKCSA-N |
SMILES |
CC1=C(N2C=CSC2=N1)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
Isomeric SMILES |
CC1=C(N2C=CSC2=N1)C(=O)N/N=C\C3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-ethyl-5-methyl-4-oxothieno[3,4-d]triazine-7-carboxylate](/img/structure/B421637.png)

![3-amino-N-(2,6-dichlorophenyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B421639.png)
![5-[(2-chlorophenyl)methyl]-11,13-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B421640.png)
![(3-chloro-4-cyano-5-hydroxy-10H-benzo[b][1,6]naphthyridin-10-yl) 3-chlorobenzoate](/img/structure/B421641.png)
![5-oxo-4-(1-piperidinylacetyl)-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate](/img/structure/B421646.png)
![2-{3,5-bis[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-methoxybenzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B421649.png)
![9-(benzyloxy)-4-(1-piperidinylacetyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B421650.png)

![(5-Bromo-2-{[6-bromo-4-(2-chlorophenyl)-2-quinolinyl]amino}phenyl)(2-chlorophenyl)methanone](/img/structure/B421655.png)

![6-[3,5-Bisnitro-2-(4-morpholinyl)phenyl]benzimidazo[1,2-c]quinazoline](/img/structure/B421659.png)

![5-bromo-1H-indole-2,3-dione 3-[(6-bromo-4-phenyl-2-quinolinyl)hydrazone]](/img/structure/B421661.png)
